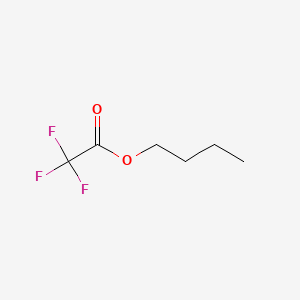

n-Butyl trifluoroacetate

描述

n-Butyl trifluoroacetate, also known as trifluoroacetic acid butyl ester, is an organic compound with the molecular formula C₆H₉F₃O₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

n-Butyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, butyl trifluoroacetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of trifluoroacetic acid and butanol into a reactor, where they are mixed and heated in the presence of an acid catalyst. The resulting ester is then purified through distillation to obtain the final product .

化学反应分析

Types of Reactions

n-Butyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Substitution: The trifluoroacetate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohols, acid or base catalyst, heat.

Substitution: Nucleophiles, suitable catalysts.

Major Products Formed

Hydrolysis: Trifluoroacetic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Substitution: Various substituted products depending on the nucleophile.

科学研究应用

n-Butyl trifluoroacetate is used in a variety of scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

Materials Science: It is used in the preparation of advanced materials and polymers.

Analytical Chemistry: This compound is used as a derivatizing agent in gas chromatography and mass spectrometry.

作用机制

The mechanism of action of butyl trifluoroacetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of trifluoroacetic acid and butanol. In transesterification reactions, the ester bond is exchanged with another alcohol, forming a new ester. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group, which makes the ester bond more susceptible to nucleophilic attack .

相似化合物的比较

Similar Compounds

- Methyl trifluoroacetate

- Ethyl trifluoroacetate

- Propyl trifluoroacetate

Uniqueness

n-Butyl trifluoroacetate is unique due to its specific reactivity and stability, which are influenced by the butyl group and the trifluoromethyl group. Compared to its methyl, ethyl, and propyl counterparts, butyl trifluoroacetate offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes .

属性

IUPAC Name |

butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDYDTBRUJPBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190149 | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-64-6 | |

| Record name | Butyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

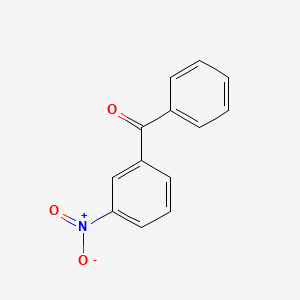

Feasible Synthetic Routes

Q1: What is the primary reaction butyl trifluoroacetate is known for?

A1: Butyl trifluoroacetate, specifically tert-butyl trifluoroacetate, is widely recognized as a potent alkylating agent for aromatic compounds. [] It reacts readily with activated aromatic compounds in trifluoroacetic acid, leading to alkylation. This reaction proceeds efficiently at room temperature, making it a convenient synthetic tool. []

Q2: Is there any evidence of molecular rearrangements during the formation or fragmentation of butyl trifluoroacetate derivatives?

A2: Yes, research using GC/MS/MS and isotopic labeling revealed that molecular rearrangements can occur during both the formation and fragmentation of methylbutyl trifluoroacetates. [] For instance, rearrangements were observed during the trifluoroacetolysis of 3-methyl-2-butyl p-toluenesulfonate and the addition of trifluoroacetic acid to various 2-methylbutenes. [] Additionally, fragmentation patterns showed rearrangements, especially during the expulsion of small fragments like CO, C2H4, and F2CO. []

Q3: How does the presence of a tert-butyl group at the gamma carbon in trifluoroacetate esters affect their thermal stability?

A3: The introduction of a tert-butyl group at the gamma carbon in trifluoroacetate esters increases the polarity of their transition state during thermal decomposition. [] Consequently, this substitution leads to a decrease in their thermal stability. [] For example, tert-butyl trifluoroacetate exhibits signs of thermal instability even at room temperature. []

Q4: Does the addition of trifluoroacetic acid to alkenes like methylbutenes proceed via a carbocationic mechanism?

A4: Studies using deuterated trifluoroacetic acid (TFA-d) provide strong evidence that the addition of trifluoroacetic acid to methylbutenes primarily occurs through a carbocationic mechanism. [] The consistent product ratios of 3-methyl-2-butyl trifluoroacetate and 2-methyl-2-butyl trifluoroacetate from 3-methyl-1-butene in both TFA and TFA-d support this conclusion. []

Q5: Can tert-butyl trifluoroacetate undergo consecutive Criegee rearrangement reactions?

A5: Yes, tert-butyl trifluoroacetate has been shown to participate in consecutive Criegee rearrangement reactions when treated with trifluoroperacetic acid (TFPAA) in trifluoroacetic acid (TFA). [] The formation of methyl acetate and methyl trifluoroacetate confirms the occurrence of a double-O-insertion process. [] Interestingly, the intermediate dimethoxymethylcarbonium ion was observed at low temperatures (below 5°C). []

Q6: How does the addition of strong acids influence the alkylation of aromatic compounds by tert-butyl trifluoroacetate in trifluoroacetic acid?

A7: The presence of strong acids significantly accelerates the alkylation of aromatic compounds by tert-butyl trifluoroacetate in trifluoroacetic acid. [] Interestingly, this enhanced reactivity in the presence of strong acids can also promote the rearrangement of ortho-substituted anisoles to their para-isomers. []

Q7: Can tert-butyl groups be removed from ortho- tert-butylphenols using trifluoroacetic acid?

A8: Yes, tert-butyl groups can be readily cleaved from ortho-tert-butylphenols in neat trifluoroacetic acid at room temperature. [] This debutylation process is believed to involve a ketonization mechanism, leading to the formation of the corresponding cyclohexa-2,4-dienone. [] Notably, a significant kinetic isotope effect (kH/kD= 5.5) was observed for the dealkylation of 2,4,6-tri-tert-butylphenol, highlighting the importance of the C-H bond breaking step in the reaction mechanism. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)

![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)